Losartan carboxylic acid-d4 (hydrochloride)
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Overview
Description
Losartan carboxylic acid-d4 (hydrochloride) is a deuterium-labeled form of losartan carboxylic acid. Losartan carboxylic acid is an active metabolite of losartan, which is an angiotensin II receptor type 1 antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of losartan and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of losartan carboxylic acid-d4 (hydrochloride) involves the incorporation of deuterium into the losartan carboxylic acid molecule. The key intermediates in the synthesis of losartan are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. These intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods
The industrial production of losartan carboxylic acid-d4 (hydrochloride) follows a similar synthetic route as described above but is optimized for large-scale production. The process involves the use of efficient and green chemistry techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Losartan carboxylic acid-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and biphenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites of losartan carboxylic acid, which are studied for their pharmacological properties and metabolic profiles .
Scientific Research Applications
Losartan carboxylic acid-d4 (hydrochloride) is widely used in scientific research for:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of losartan and its metabolites.
Metabolomics Research: To investigate the metabolic pathways and profiles of losartan in biological systems.
Drug Development: To develop new angiotensin II receptor antagonists with improved pharmacological properties.
Biomedical Research: To study the effects of losartan and its metabolites on various biological processes and disease models.
Mechanism of Action
Losartan carboxylic acid-d4 (hydrochloride) exerts its effects by blocking the angiotensin II type 1 receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound also affects intracellular calcium signaling, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: The parent compound, which is also an angiotensin II receptor antagonist.
Losartan Potassium: A potassium salt form of losartan used in clinical settings.
Losartan-d6 Hydrochloride: Another deuterium-labeled form of losartan with different isotopic labeling.
Uniqueness
Losartan carboxylic acid-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracing the compound’s metabolic pathways and offer insights into its pharmacological properties without altering its biological activity .
Properties
Molecular Formula |
C22H22Cl2N6O2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i9D,10D,11D,12D; |
InChI Key |
MQEYGHYUCYCJDC-OKYQSVLFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl |
Origin of Product |
United States |
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